p-(1-Adamantyl)phenyl nicotinate
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Overview
Description
4-TRICYCLO(3311(SUP 3,7))DEC-1-YLPHENYL NICOTINATE is an organic compound characterized by its unique tricyclic structureIts molecular formula is C19H22O3, and it typically appears as white to yellowish crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TRICYCLO(3311(SUP 3,7))DEC-1-YLPHENYL NICOTINATE involves multiple steps, starting with the preparation of the tricyclic core structureThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-TRICYCLO(3.3.1.1(SUP 3,7))DEC-1-YLPHENYL NICOTINATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-TRICYCLO(3.3.1.1(SUP 3,7))DEC-1-YLPHENYL NICOTINATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-TRICYCLO(3.3.1.1(SUP 3,7))DEC-1-YLPHENYL NICOTINATE involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
Hydrazine, (4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-, hydrochloride: Similar tricyclic structure with different functional groups.
Acetamide, N-(4-tricyclo[3.3.1.1~3,7~]dec-1-ylphenyl)-: Another compound with a tricyclic core but different substituents.
Uniqueness
4-TRICYCLO(3.3.1.1(SUP 3,7))DEC-1-YLPHENYL NICOTINATE is unique due to its specific combination of the tricyclic core and nicotinate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
76928-29-5 |
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Molecular Formula |
C22H23NO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
[4-(1-adamantyl)phenyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C22H23NO2/c24-21(18-2-1-7-23-14-18)25-20-5-3-19(4-6-20)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-7,14-17H,8-13H2 |
InChI Key |
DBKLIGHGFZVBFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OC(=O)C5=CN=CC=C5 |
Origin of Product |
United States |
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